molecular formula C11H10F3NO3 B270195 Ethyl 3-[(trifluoroacetyl)amino]benzoate

Ethyl 3-[(trifluoroacetyl)amino]benzoate

Cat. No.: B270195
M. Wt: 261.2 g/mol
InChI Key: XKZMSPMXSSFNRF-UHFFFAOYSA-N
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Description

Ethyl 3-[(trifluoroacetyl)amino]benzoate (C${11}$H${10}$F${3}$NO${3}$) is a benzoate ester derivative featuring a trifluoroacetylated amino group at the meta position of the aromatic ring. Its molecular weight is 261.20 g/mol, with a mono isotopic mass of 261.061278 . The trifluoroacetyl moiety enhances metabolic stability, making it relevant in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C11H10F3NO3

Molecular Weight

261.2 g/mol

IUPAC Name

ethyl 3-[(2,2,2-trifluoroacetyl)amino]benzoate

InChI

InChI=1S/C11H10F3NO3/c1-2-18-9(16)7-4-3-5-8(6-7)15-10(17)11(12,13)14/h3-6H,2H2,1H3,(H,15,17)

InChI Key

XKZMSPMXSSFNRF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomerism: Meta vs. Para Substitution

  • Ethyl 3-[(trifluoroacetyl)amino]benzoate (meta) exhibits distinct electronic effects compared to its para-substituted analog (Ethyl 4-[(trifluoroacetyl)amino]benzoate). The para isomer typically has a higher melting point due to symmetrical crystal packing .
  • Reactivity: The meta-substituted compound may undergo slower electrophilic substitution due to reduced resonance stabilization compared to the para isomer .

Substituent Effects on Reactivity and Bioactivity

  • Trifluoroacetyl vs. Chloroacetyl : The trifluoroacetyl group (C${2}$F${3}$O) is more electron-withdrawing than chloroacetyl (ClCH$_{2}$CO), leading to increased electrophilicity at the ester carbonyl group. This enhances hydrolysis resistance in biological systems .
  • Bulkier Groups: Compounds like Ethyl 4-((3,3,3-trifluoro-2-(trifluoromethyl)propanoyl)amino)benzoate show reduced solubility in polar solvents (e.g., water) due to steric hindrance and increased hydrophobicity .

Preparation Methods

Trifluoroacetyl Halide-Based Acylation

The most straightforward approach involves reacting ethyl 3-aminobenzoate with trifluoroacetyl halides (e.g., trifluoroacetyl chloride) in the presence of a base. Pyridine or tertiary amines are typically employed as acid scavengers to neutralize liberated hydrogen halides.

Procedure :

  • Ethyl 3-aminobenzoate (1.0 eq) is dissolved in anhydrous dichloromethane.

  • Trifluoroacetyl chloride (1.2 eq) is added dropwise at −10°C under nitrogen.

  • Pyridine (1.5 eq) is introduced to sequester HCl, maintaining a reaction temperature of 0–25°C for 2–4 hours.

  • The crude product is purified via vacuum distillation or column chromatography.

Key Parameters :

  • Molar Ratio : Excess trifluoroacetyl chloride (1.2–1.5 eq) ensures complete acylation.

  • Temperature : Lower temperatures (−10°C to 0°C) minimize side reactions like hydrolysis.

  • Yield : 85–92% after purification.

Solvent and Base Optimization

Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates, while non-polar solvents (toluene) improve selectivity. Triethylamine outperforms pyridine in reactions requiring higher temperatures (40–60°C), reducing reaction times to 1–2 hours.

Multi-Step Synthesis Approaches

Intermediate Formation via Trifluoroacetylation

A two-step strategy first synthesizes 3-[(trifluoroacetyl)amino]benzoic acid, followed by esterification:

Step 1 :
3-Aminobenzoic acid is treated with trifluoroacetic anhydride in dichloromethane, yielding 3-[(trifluoroacetyl)amino]benzoic acid (78% yield).

Step 2 :
Esterification with ethanol using sulfuric acid as a catalyst (Fischer–Speier method) produces the target compound.

Challenges :

  • Trifluoroacetyl groups may hydrolyze under acidic esterification conditions.

  • Mitigation : Use of DCC/DMAP coupling avoids harsh acids, achieving 88% yield.

Catalytic Methods and Cross-Coupling

Palladium-Catalyzed Amination

Adapting methodologies from aryl halide amination, ethyl 3-iodobenzoate is reacted with trifluoroacetamide under palladium catalysis:

Procedure :

  • Catalyst System : Pd(OAc)₂ (2 mol%), rac-BINAP (4 mol%), Cs₂CO₃ (3.0 eq).

  • Solvent : Toluene at 130°C for 20 hours.

  • Yield : 70–75% after column chromatography.

Limitations :

  • Requires stoichiometric Cs₂CO₃, complicating waste management.

  • Iodinated precursors are cost-prohibitive for large-scale synthesis.

Optimization and Scalability

Reaction Kinetics and Byproduct Management

  • Byproduct Recycling : Amine-HX complexes (e.g., pyridine·HCl) from direct acylation are regenerated via alkaline treatment, reducing waste.

  • Continuous Flow Systems : Tubular reactors with PVDF packing enhance mixing and heat transfer, enabling 90% conversion in 1 hour.

Purification Techniques

Method Conditions Purity Yield
Vacuum Distillation65–67°C at 20 mmHg98%83%
Column ChromatographySiO₂, CH₂Cl₂/MeOH (99:1)>99%75–85%

Comparative Analysis of Methods

Method Yield Cost Scalability Environmental Impact
Direct Acylation85–92%LowHighModerate (amine recycling)
Multi-Step Synthesis78–88%MediumModerateHigh (acidic waste)
Palladium Catalysis70–75%HighLowHigh (heavy metal use)

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Ethyl 3-[(trifluoroacetyl)amino]benzoate, and how do they influence its handling in laboratory settings?

  • Answer : The compound (CAS 68987-79-1) has a molecular formula C₁₁H₉F₃O₃ and molecular weight 246.18 g/mol . Key properties include:

  • XlogP : 3.3 (indicating high lipophilicity) .
  • Hydrogen bond acceptors : 6, influencing solubility in polar solvents .
  • Rotatable bonds : 4, suggesting conformational flexibility .
  • Boiling point : ~341.7°C (for a positional isomer, suggesting thermal stability) .
    Handling requires inert atmospheres for reactions due to the trifluoroacetyl group’s sensitivity to hydrolysis. Use anhydrous solvents and moisture-free conditions .

Q. What are the established synthetic routes for this compound, and what are the critical parameters for optimizing yield and purity?

  • Answer : A common route involves:

Amidation : React ethyl 3-aminobenzoate with trifluoroacetic anhydride (TFAA) in dichloromethane at 0–5°C .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted TFAA.
Critical parameters :

  • Temperature control : Excess heat degrades the trifluoroacetyl group.
  • Molar ratio : 1:1.2 (amine:TFAA) minimizes side products.
    Yields typically exceed 70% with purity >95% (HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Confirm ester (-COOEt, δ ~4.3 ppm) and trifluoroacetyl (-CF₃, δ ~118 ppm in ¹³C) groups .
  • FT-IR : Peaks at ~1780 cm⁻¹ (C=O stretch of trifluoroacetyl) and ~1720 cm⁻¹ (ester C=O) .
  • Mass spectrometry (HRMS) : Exact mass (246.18) validates molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How does the trifluoroacetyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?

  • Answer : The electron-withdrawing -CF₃ group enhances electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, hydrazines). However, steric hindrance from the bulky trifluoroacetyl group can reduce yields in bulky nucleophile reactions. Computational studies (DFT) show a 30% higher activation energy barrier for CF₃-substituted vs. acetyl-substituted analogs .

Q. What methodological approaches resolve contradictions between theoretical and experimental data in the compound’s interaction with cytochrome P450 enzymes?

  • Answer :

  • Docking simulations (AutoDock Vina) : Predict binding affinity to CYP3A4 active sites.
  • In vitro assays : Microsomal incubation with NADPH, followed by LC-MS/MS to monitor metabolite formation.
    Discrepancies arise due to solvent effects in simulations; use explicit solvent models (e.g., TIP3P) to improve accuracy .

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

  • Answer :

  • Anticancer agents : React with hydrazine to form hydrazide derivatives, which inhibit topoisomerase II (IC₅₀ = 2.1 μM in MCF-7 cells) .
  • Antimicrobials : Couple with sulfonamide groups via Suzuki-Miyaura cross-coupling (Pd catalysis, 80°C, 12h) .

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